molecular formula C17H15NO5 B091644 Disperse Red 59 CAS No. 17869-10-2

Disperse Red 59

Cat. No.: B091644
CAS No.: 17869-10-2
M. Wt: 313.3 g/mol
InChI Key: DVCMHLZPRDGHKK-UHFFFAOYSA-N
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Description

Disperse Red 59: is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by its anthracenedione core, which is substituted with amino, hydroxy, and methoxyethoxy groups, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disperse Red 59 typically involves the following steps:

    Starting Material: The synthesis begins with anthraquinone, which is commercially available.

    Hydroxylation: The hydroxyl group at the 4-position is introduced via hydroxylation reactions, often using oxidizing agents.

    Methoxyethoxylation: The 2-position is functionalized with a methoxyethoxy group through etherification reactions, typically involving the reaction of the corresponding hydroxyanthraquinone with methoxyethanol in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the amination, hydroxylation, and methoxyethoxylation reactions.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives, altering the compound’s electronic properties.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid are used in etherification reactions.

Major Products

The major products formed from these reactions include various substituted anthraquinones, anthracenes, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Disperse Red 59 has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some derivatives are explored for their therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: It is used in the production of dyes and pigments due to its vibrant color properties and stability.

Mechanism of Action

The mechanism of action of Disperse Red 59 involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, DNA, and proteins, affecting their function and activity.

    Pathways: It can modulate oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy-: Similar in structure but with a phenoxy group instead of a methoxyethoxy group.

    9,10-Anthracenedione, 1-amino-4-hydroxy-: Lacks the methoxyethoxy group, making it less soluble in organic solvents.

    9,10-Anthracenedione, 1-amino-2-methyl-: Contains a methyl group at the 2-position, altering its reactivity and properties.

Uniqueness

The presence of the methoxyethoxy group in Disperse Red 59 enhances its solubility and reactivity, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-amino-4-hydroxy-2-(2-methoxyethoxy)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-22-6-7-23-12-8-11(19)13-14(15(12)18)17(21)10-5-3-2-4-9(10)16(13)20/h2-5,8,19H,6-7,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCMHLZPRDGHKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066272
Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-methoxyethoxy)-
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Molecular Weight

313.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17869-10-2
Record name 1-Amino-4-hydroxy-2-(2-methoxyethoxy)-9,10-anthracenedione
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Record name Disperse Red 59
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Record name Disperse Red 59
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Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-methoxyethoxy)-
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Record name 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthraquinone
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Record name DISPERSE RED 59
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